2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a chemical compound with the CAS Number: 3383-66-2 . It has a molecular weight of 239.32 and its IUPAC name is 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI key is ZRMKAMAPVMHSFW-UHFFFAOYSA-N .Scientific Research Applications
1. Anticonvulsant Evaluation
- Summary of Application : A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
- Methods of Application : The anticonvulsant activity of the compounds was assessed using the 6 Hz psychomotor seizure test .
- Results : The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
2. Biological Properties
- Summary of Application : Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
- Methods of Application : A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .
- Results : Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity .
3. Green Chemistry
- Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
- Methods of Application : The synthesis of benzothiazoles is related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : For a comparative study, a ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .
4. Anticonvulsant Activity
- Summary of Application : A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
- Methods of Application : The anticonvulsant activity of the compounds was assessed using the 6 Hz psychomotor seizure test .
- Results : The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
5. Biological Activities
- Summary of Application : Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring. The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used due to its highly pharmaceutical and biological activity .
- Methods of Application : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Safety And Hazards
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKAMAPVMHSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387681 | |
Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid | |
CAS RN |
3383-66-2 | |
Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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